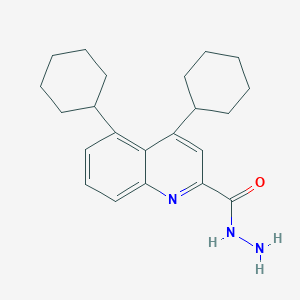![molecular formula C16H21N B14208797 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole CAS No. 828252-58-0](/img/structure/B14208797.png)
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often employ advanced techniques such as alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates .
Analyse Chemischer Reaktionen
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological functions.
Tryptophan: An essential amino acid with a simpler structure.
Lysergic acid diethylamide (LSD): A psychoactive compound with a more complex structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
828252-58-0 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-[(1R)-1-phenylethyl]-2,3,5,6,7,7a-hexahydroindole |
InChI |
InChI=1S/C16H21N/c1-13(14-7-3-2-4-8-14)17-12-11-15-9-5-6-10-16(15)17/h2-4,7-9,13,16H,5-6,10-12H2,1H3/t13-,16?/m1/s1 |
InChI-Schlüssel |
DDSVKGFQOKCULJ-JBZHPUCOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CCC3=CCCCC32 |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC3=CCCCC32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)




![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)




![N-[4-(Cyclohepta-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208779.png)
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)

![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
